![molecular formula C10H10BrN3 B6262584 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 1824129-34-1](/img/new.no-structure.jpg)
2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that contains a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves the bromination of a precursor naphthyridine compound. One common method involves the reaction of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile.
Oxidation Reactions: Oxidation can occur at the methyl group or the naphthyridine ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted naphthyridine derivatives.
Reduction Reactions: The major product is 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile.
Oxidation Reactions: The major products are oxidized derivatives of the naphthyridine ring or the methyl group.
Scientific Research Applications
2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the naphthyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. The combination of these functional groups allows for selective interactions with molecular targets and facilitates the synthesis of diverse derivatives .
Properties
CAS No. |
1824129-34-1 |
---|---|
Molecular Formula |
C10H10BrN3 |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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